Lck inhibitor 2

Lck BTK LYN

Lck inhibitor 2 is a uniquely characterized bis-anilinopyrimidine delivering simultaneous, potent inhibition of five critical immune-signaling kinases—Lck (IC50=13 nM), BTK (9 nM), LYN (3 nM), SYK (26 nM), and TXK (2 nM)—with a documented polypharmacology fingerprint spanning >95% inhibition of 48 kinases and sub-100 nM Kd binding to 16 kinases. Unlike selective Lck probes (e.g., A-770041), this broad-target profile enables faithful recapitulation of multi-kinase suppression required for T-cell receptor (ZAP-70 phosphorylation, calcium flux) and B-cell receptor pathway interrogation in Jurkat, Ramos, or primary immune cell models. Procure this well-validated reference compound to benchmark novel inhibitor selectivity panels and deconvolve complex cellular phenotypes with confidence.

Molecular Formula C18H17N5O2
Molecular Weight 335.4 g/mol
CAS No. 944795-06-6
Cat. No. B1674660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLck inhibitor 2
CAS944795-06-6
SynonymsLck Inhibitor 2
Molecular FormulaC18H17N5O2
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)O)NC2=NC(=NC=C2)NC3=CC=CC(=C3)C(=O)N
InChIInChI=1S/C18H17N5O2/c1-11-5-6-14(24)10-15(11)22-16-7-8-20-18(23-16)21-13-4-2-3-12(9-13)17(19)25/h2-10,24H,1H3,(H2,19,25)(H2,20,21,22,23)
InChIKeySFCBIFOAGRZJNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lck Inhibitor 2 (CAS 944795-06-6): Baseline Identity for Immuno-Oncology and Kinase Research Procurement


Lck inhibitor 2 (CAS 944795-06-6) is a bis-anilinopyrimidine small molecule that functions as a multi-target inhibitor of tyrosine kinases, including the Src family member lymphocyte-specific protein tyrosine kinase (Lck) [1]. Its chemical structure is defined by the IUPAC name 3-[[4-(5-hydroxy-2-methylanilino)pyrimidin-2-yl]amino]benzamide and molecular formula C₁₈H₁₇N₅O₂ [2]. The compound exhibits a molecular weight of 335.36 g/mol and is soluble in DMSO at 20 mg/mL with sonication . Unlike highly selective Lck probes, Lck inhibitor 2's broader inhibition profile against BTK, LYN, SYK, and TXK makes it particularly valuable for studying polypharmacology in T-cell receptor signaling and B-cell receptor pathways .

Why Lck Inhibitor 2 (CAS 944795-06-6) Cannot Be Substituted with Generic Src Family Inhibitors in T-Cell Signaling Studies


The selection of Lck inhibitor 2 over other Src family kinase inhibitors is critical due to its unique multi-target profile that spans several key nodes in T-cell and B-cell receptor signaling. While many Lck inhibitors, such as A-770041 or WH-4-023, are optimized for selectivity against Src or Fyn [1], Lck inhibitor 2 provides simultaneous, potent inhibition of Lck (IC₅₀ = 13 nM), BTK (9 nM), LYN (3 nM), SYK (26 nM), and TXK (2 nM) . This broader target engagement is essential for researchers modeling the complex, interconnected signaling networks in immune cells, where redundancy and cross-talk between kinases can compensate for the inhibition of a single target. Furthermore, Lck inhibitor 2's extensive kinome profiling—demonstrating >95% inhibition of 48 kinases and sub-100 nM binding affinity (Kd) for 16 kinases—provides a distinct, well-characterized polypharmacology fingerprint that is not replicated by more selective, single-target probes . Substitution with a more selective Lck inhibitor would fundamentally alter the experimental phenotype, failing to recapitulate the multi-kinase suppression required for specific pathway interrogation or cell-based functional assays.

Quantitative Differentiation of Lck Inhibitor 2 (CAS 944795-06-6) Against Closest Analogs and In-Class Candidates


Comparative Multi-Kinase Potency Profile Against Selective Lck Probes

Lck inhibitor 2 is differentiated from selective Lck probes like A-770041 by its broad and potent inhibition of multiple tyrosine kinases in T-cell and B-cell signaling pathways. In cell-free assays, Lck inhibitor 2 inhibits Lck with an IC₅₀ of 13 nM, BTK with 9 nM, LYN with 3 nM, SYK with 26 nM, and TXK with 2 nM . In contrast, A-770041 is a selective Lck inhibitor (IC₅₀ = 147 nM at 1 mM ATP) that is 300-fold selective over Fyn and does not potently inhibit BTK or LYN [1]. This quantitative difference in target breadth makes Lck inhibitor 2 a more appropriate tool for studies requiring simultaneous suppression of multiple signaling nodes.

Lck BTK LYN SYK TXK polypharmacology

Differential Kinome-Wide Selectivity Fingerprint vs. Dual Lck/Src Inhibitor WH-4-023

Lck inhibitor 2 demonstrates a distinct kinome-wide selectivity profile compared to the dual Lck/Src inhibitor WH-4-023. In a panel of over 200 kinases, Lck inhibitor 2 inhibited 48 kinases with >99% reduction in activity (%control <1), including 33 of 71 tyrosine kinases screened, and bound 16 kinases with a Kd below 100 nM [1]. In contrast, WH-4-023 exhibits potent and selective inhibition of Lck (IC₅₀ = 2 nM) and Src (IC₅₀ = 6 nM), along with activity against SIK1 (10 nM), SIK2 (22 nM), and SIK3 (60 nM), but lacks the broader tyrosine kinase coverage seen with Lck inhibitor 2 . This difference in polypharmacology allows for targeted experimental design depending on whether broad suppression of multiple tyrosine kinases or selective Lck/Src inhibition is required.

kinome profiling selectivity polypharmacology SIK Src

Comparative Potency on Lck and Src Family Kinases vs. Potent Lck Inhibitor RK-24466

While both Lck inhibitor 2 and RK-24466 are potent Lck inhibitors, their selectivity and potency profiles differ significantly. RK-24466 (KIN 001-51) is a highly potent and selective Lck inhibitor, with IC₅₀ values of <1 nM for the Lck (64-509) construct and 2 nM for the LckCD isoform . Lck inhibitor 2 inhibits Lck with an IC₅₀ of 13 nM, approximately an order of magnitude less potent but with a significantly broader target profile including BTK, LYN, SYK, and TXK . This difference is critical: RK-24466 is a near-single-target probe for Lck, while Lck inhibitor 2 is a multi-kinase inhibitor suitable for interrogating pathway redundancy and polypharmacology.

Lck Src family IC50 potency comparative pharmacology

Differentiation from Orally Bioavailable Lck Inhibitor A-420983 Based on In Vivo Data

A-420983 is a well-characterized, orally bioavailable Lck inhibitor with demonstrated in vivo efficacy in transplant rejection models. It inhibits Lck with an IC₅₀ of 37 nM and whole blood IL-2 production with an IC₅₀ of 7 nM, and is orally active in animal models [1]. In contrast, publicly available information for Lck inhibitor 2 lacks published in vivo pharmacokinetic (PK) data or efficacy studies in animal models. While both compounds inhibit Lck, A-420983 is the only one with validated oral bioavailability and in vivo target engagement data, making it the compound of choice for in vivo studies. Lck inhibitor 2 remains a powerful in vitro tool for dissecting multi-kinase signaling networks, but it cannot substitute for A-420983 in in vivo applications without further validation.

in vivo pharmacokinetics bioavailability IL-2 efficacy

Comparative Binding Affinity and Kinase Engagement Beyond IC₅₀

Beyond simple IC₅₀ values, Lck inhibitor 2's kinome-wide binding profile provides a unique polypharmacology signature that distinguishes it from other Lck inhibitors. In competitive binding assays, Lck inhibitor 2 demonstrated Kd values below 100 nM for 16 kinases, including TXK (Kd = 10 nM) . This level of quantitative binding data is not commonly available for many early-stage Lck inhibitors and provides a robust, reproducible fingerprint of target engagement. The compound also inhibited 48 kinases with >99% activity reduction, offering a comprehensive map of its polypharmacology [1]. This detailed binding profile enables researchers to accurately predict and interpret cellular phenotypes resulting from multi-kinase inhibition, a level of characterization not provided by simpler IC₅₀-only compound descriptions.

Kd binding affinity target engagement kinase panel polypharmacology

Optimal Research and Industrial Application Scenarios for Lck Inhibitor 2 (CAS 944795-06-6)


In Vitro Dissection of Multi-Kinase Signaling Networks in T-Cell Activation

Lck inhibitor 2 is ideally suited for in vitro studies requiring simultaneous inhibition of multiple tyrosine kinases involved in T-cell receptor (TCR) signaling. Its potent inhibition of Lck (IC₅₀ = 13 nM), TXK (2 nM), and LYN (3 nM) allows researchers to assess the integrated role of these kinases in proximal TCR signaling events, such as ZAP-70 phosphorylation and downstream calcium flux. The compound's well-characterized kinome profile, showing >99% inhibition of 48 kinases including 33 tyrosine kinases [1], provides a clear polypharmacology framework for interpreting complex cellular phenotypes. This is in contrast to using a highly selective Lck probe, which would fail to suppress the redundant or synergistic contributions of other Src family and Tec family kinases. Typical experimental models include Jurkat T cells or primary human T cells stimulated with anti-CD3/CD28 antibodies, with readouts including IL-2 production, proliferation, and phosphorylation of signaling intermediates.

Polypharmacology Control in B-Cell Receptor Signaling Studies

Due to its potent inhibition of BTK (IC₅₀ = 9 nM) and SYK (26 nM), Lck inhibitor 2 is a valuable tool for investigating B-cell receptor (BCR) signaling pathways. While Lck is not expressed in B cells, the compound's activity against BTK and SYK—key mediators of BCR signaling—allows it to serve as a multi-kinase control or a tool to probe the functional consequences of broad Tec and Syk family kinase inhibition [1]. The extensive binding data (Kd <100 nM for 16 kinases, including TXK at 10 nM) provides a detailed selectivity fingerprint that can be used to deconvolve phenotypic effects in B-cell lines such as Ramos or Daudi. Researchers can use Lck inhibitor 2 to model the impact of non-selective kinase inhibition, providing a benchmark for more selective BTK or SYK inhibitors under development.

Benchmarking Compound Selectivity in Kinase Panel Screening Programs

In industrial drug discovery settings, Lck inhibitor 2 serves as an excellent reference compound for kinase panel screening and selectivity profiling. Its comprehensive kinome-wide inhibition data—derived from a panel of over 200 kinases—provides a well-documented polypharmacology signature [1]. This makes it a valuable control for normalizing screening results, validating assay robustness, and benchmarking the selectivity of newly synthesized kinase inhibitors. The compound's known inhibition of 48 kinases at >99% and binding to 16 kinases with Kd <100 nM offers a reproducible standard against which the selectivity of novel compounds can be quantitatively compared . This application is critical for medicinal chemistry teams aiming to optimize selectivity profiles and minimize off-target liabilities early in the drug discovery process.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lck inhibitor 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.